5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 588673-50-1
Cat. No.: VC21310767
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588673-50-1 |
|---|---|
| Molecular Formula | C14H19N3OS |
| Molecular Weight | 277.39 g/mol |
| IUPAC Name | 3-[(4-tert-butylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19) |
| Standard InChI Key | VFJHCIUJARGAOD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C |
Introduction
Physical and Chemical Properties
Basic Properties
The compound 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol exists as a solid at room temperature with distinctive physicochemical properties. Its molecular weight of 277.39 g/mol places it in a range commonly observed for drug-like molecules, suggesting potential pharmacological applications. The compound's physical state and stability are influenced by the presence of various functional groups that contribute to intermolecular interactions, including hydrogen bonding through the thiol group and π-π interactions through the aromatic rings.
Table 1: Basic Properties of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
| Property | Value |
|---|---|
| CAS Number | 588673-50-1 |
| Molecular Formula | C14H19N3OS |
| Molecular Weight | 277.39 g/mol |
| Physical State | Solid |
| IUPAC Name | 3-[(4-tert-butylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Structural Characteristics
The structural features of this compound contribute significantly to its chemical behavior. The triazole ring, being electron-deficient due to the presence of three nitrogen atoms, exhibits aromatic character and provides sites for potential hydrogen bonding. The thiol group at position 3 can exist in tautomeric forms, alternating between the thiol form (-SH) and the thione form (C=S), with the thione form often predominating in the solid state. This tautomerism influences the compound's reactivity and interaction with other molecules.
The 4-tert-butylphenoxy moiety introduces lipophilicity to the molecule, potentially enhancing its membrane permeability, which is a critical factor for drug-like compounds. Additionally, the tert-butyl group provides steric bulk that may influence the compound's binding to potential protein targets.
Chemical Identifiers
Various chemical identifiers are used to uniquely represent 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in chemical databases and literature.
Table 2: Chemical Identifiers of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19) |
| Standard InChIKey | VFJHCIUJARGAOD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C |
| PubChem Compound ID | 848269 |
These identifiers provide unique representations of the compound's structure, enabling precise identification and cross-referencing across chemical databases and literature.
Synthesis Methods
General Synthesis Approach
Comparative Analysis
Comparison with Related Triazole Compounds
Several related triazole-thiol compounds share structural similarities with 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, including differences in substitution patterns that may influence their chemical and biological properties.
Table 3: Comparison of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | 588673-50-1 | C14H19N3OS | 277.39 | Reference compound |
| 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | 175276-75-2 | C13H17N3S | - | Direct phenyl attachment instead of phenoxymethyl linker |
| 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | 143540-96-9 | C10H11N3OS | - | Methyl substituent on phenoxy group instead of tert-butyl; no N-4 substitution |
| 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | 76111-25-6 | C16H15N3OS | 297.37 | 2-methyl instead of 4-tert-butyl on phenoxy group; phenyl instead of methyl at N-4 |
The comparative analysis reveals that subtle modifications in the substitution pattern significantly alter the molecular properties of these compounds . For instance, the presence of a direct phenyl linkage versus a phenoxymethyl linker would impact the conformational flexibility of the molecule. Similarly, variations in the substituents on the phenoxy group (methyl versus tert-butyl) and at the N-4 position (hydrogen versus methyl versus phenyl) would influence the electronic distribution, lipophilicity, and steric properties of the compounds.
Structure-Activity Relationships
The biological activity of triazole-thiol derivatives is often correlated with their structural features. Studies on similar compounds suggest that the nature and position of substituents on the triazole ring significantly influence their bioactivity profiles . For instance, the presence of a thiol/thione group at position 3 has been associated with antimicrobial, antifungal, and anticancer properties in various triazole derivatives.
The phenoxy linkage in 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol introduces a degree of flexibility that might allow the molecule to adopt conformations favorable for interaction with biological targets. Additionally, the tert-butyl substituent on the phenoxy group enhances the lipophilicity of the compound, potentially improving its membrane permeability and pharmacokinetic properties.
Applications and Biological Activity
Research Applications
5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds serve as valuable research tools in medicinal chemistry and drug discovery. These compounds can be used as building blocks for the synthesis of more complex molecules with enhanced bioactivity profiles. Additionally, they provide important structural templates for structure-activity relationship studies, helping researchers understand the influence of specific functional groups on biological activity.
In pharmaceutical research, triazole-thiol derivatives have been investigated as potential leads for developing new antimicrobial agents, especially given the growing concern of antibiotic resistance . The structural features of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol suggest that it might exhibit similar potential, warranting further investigation in this direction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume